

An In-depth Technical Guide to 5'-Deoxy-5'-(methylthio)adenosine-d3

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Compound of Interest

Compound Name: 5'-Deoxy-5'-(methylthio)adenosine-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **5'-Deoxy-5'-(methylthio)adenosine-d3** (MTA-d3). It is intended to be a valuable resource for researchers and professionals in the fields of drug development, metabolomics, and cancer research.

Core Chemical Properties

5'-Deoxy-5'-(methylthio)adenosine-d3 is the deuterated form of 5'-Deoxy-5'-(methylthio)adenosine (MTA), a naturally occurring sulfur-containing nucleoside. MTA is a key intermediate in the methionine salvage pathway, a crucial metabolic cycle for regenerating methionine from S-adenosylmethionine (SAM).^{[1][2]} Due to its role in fundamental cellular processes, MTA and its labeled analogues are of significant interest in biomedical research. MTA-d3 serves as an invaluable internal standard for the accurate quantification of endogenous MTA levels in biological samples using mass spectrometry-based techniques.^{[3][4]}

The core chemical properties of both MTA-d3 and its non-deuterated counterpart are summarized in the table below for easy comparison.

Property	5'-Deoxy-5'-(methylthio)adenosine-d3	5'-Deoxy-5'-(methylthio)adenosine
Molecular Formula	C ₁₁ H ₁₂ D ₃ N ₅ O ₃ S[4][5]	C ₁₁ H ₁₅ N ₅ O ₃ S[6]
Molecular Weight	300.35 g/mol [5]	297.33 g/mol [7]
CAS Number	174838-38-1[4][5]	2457-80-9[6]
Appearance	Solid[4][5]	White to off-white powder or solid
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₃) [4]	Not Applicable
Solubility	Soluble in DMF; slightly soluble in DMSO and Methanol[4][5]	Soluble in DMF (50 mg/mL), DMSO (20 mg/mL), and PBS (pH 7.2, 10 mg/mL)[6]
Storage Temperature	-20°C[7]	-20°C[7]

Synthesis of 5'-Deoxy-5'-(methylthio)adenosine-d3

While a specific, detailed protocol for the synthesis of **5'-Deoxy-5'-(methylthio)adenosine-d3** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of its non-deuterated analogue and general methods for introducing a deuterated methyl group. The most common approach involves the S-methylation of a suitable precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

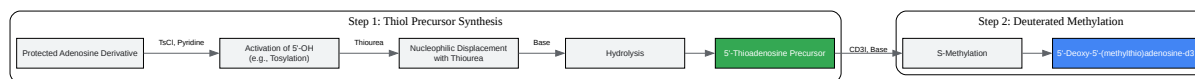
A general two-step synthetic approach is outlined below:

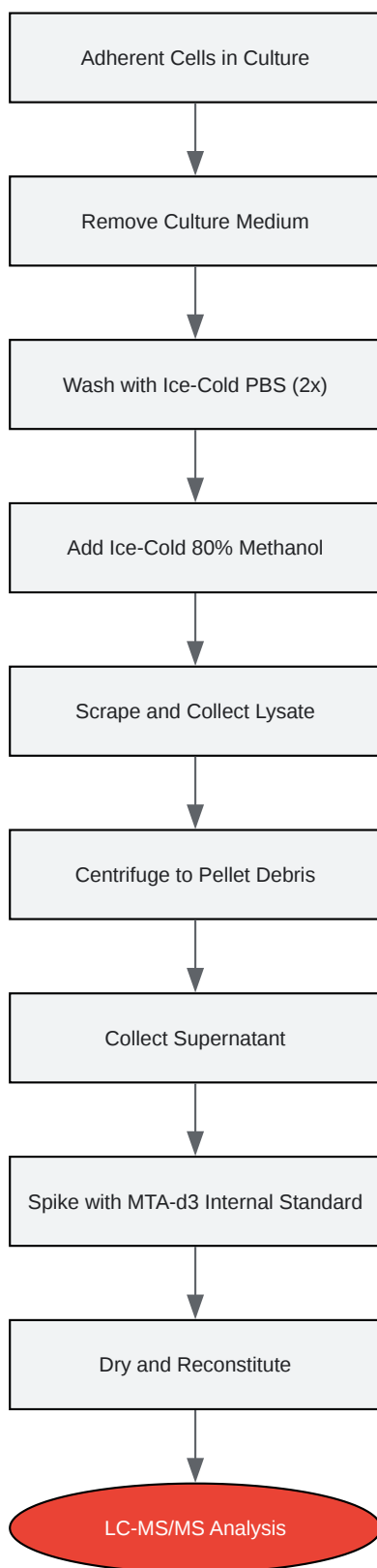
Step 1: Synthesis of the Thiol Precursor

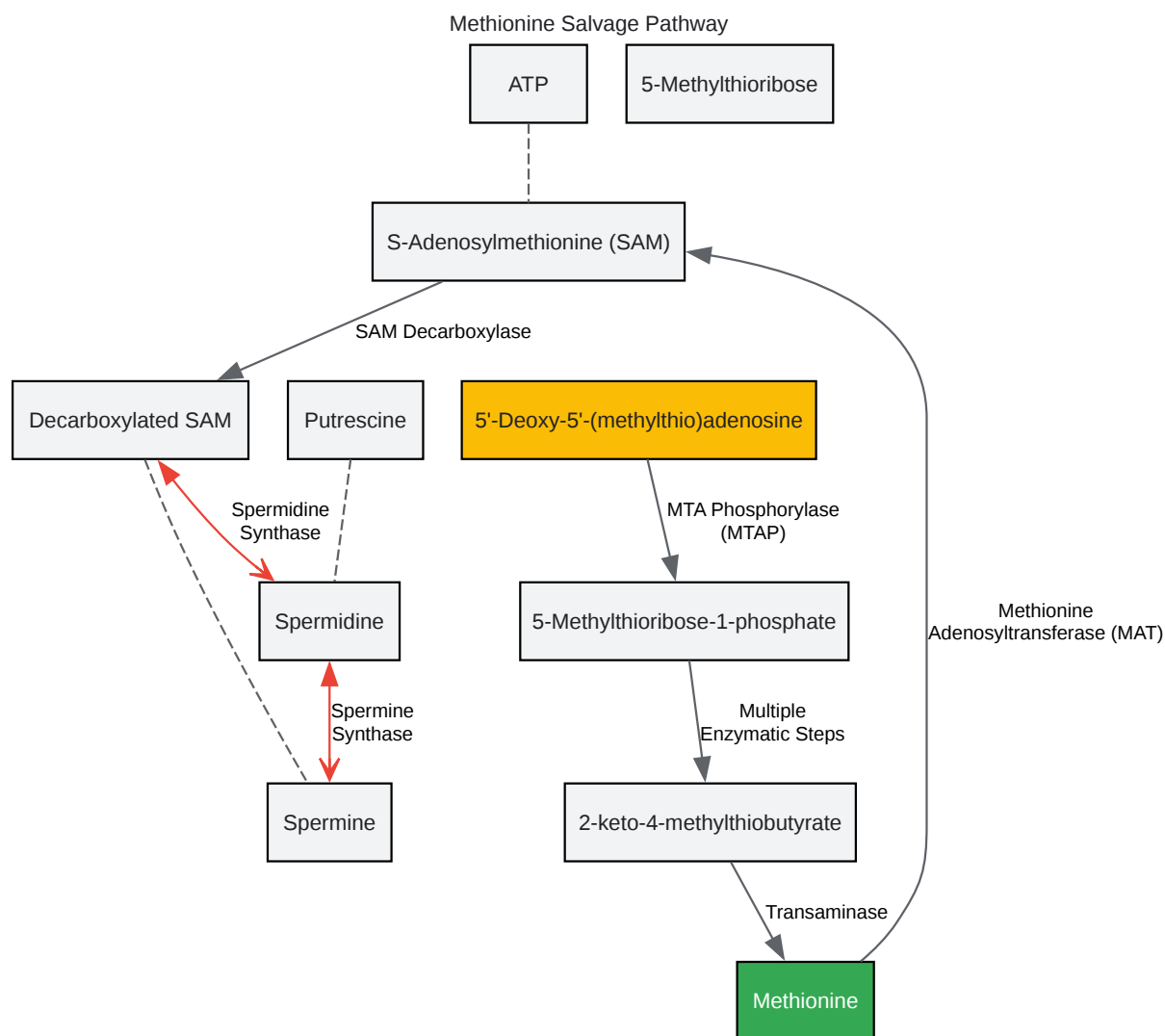
The synthesis would likely start from a protected adenosine derivative. The 5'-hydroxyl group is first activated, for example, by conversion to a tosylate or another good leaving group. This is followed by displacement with a sulfur nucleophile, such as thiourea, which upon hydrolysis yields the corresponding 5'-thioadenosine precursor.

Step 2: Deuterated Methylation

The 5'-thioadenosine precursor is then S-methylated using a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD_3I).^[8] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a thiolate that readily reacts with CD_3I to yield the final product, **5'-Deoxy-5'-(methylthio)adenosine-d3**.







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